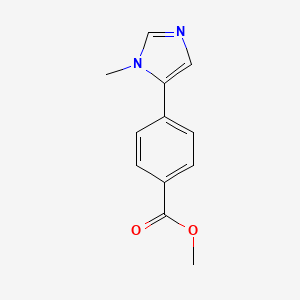

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

Description

4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a heterocyclic aromatic compound featuring a benzoic acid methyl ester backbone substituted at the 4-position with a 3-methylimidazole group. This structure combines the electron-rich imidazole ring with the ester functionality, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications span drug development (e.g., kinase inhibitors, antimicrobial agents) due to the imidazole's role in hydrogen bonding and metal coordination .

Properties

IUPAC Name |

methyl 4-(3-methylimidazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYITPNJRYJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462654 | |

| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305806-36-4 | |

| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-3H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it suitable for creating derivatives with tailored properties.

Chemical Reactions

- The compound can undergo multiple chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate, it can be oxidized to form carboxylic acids.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into alcohols.

- Substitution Reactions : Nucleophilic substitution can occur, allowing for the introduction of different functional groups on the imidazole ring.

Biological Applications

Antimicrobial Properties

- Research indicates that 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester exhibits antibacterial and antifungal activities . In vitro studies have shown its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents .

Cancer Therapeutics

- The compound is under investigation for its antitumor potential . Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, making it a candidate for further drug development targeting specific types of cancer .

Medical Applications

Drug Development

- The compound has been explored in the context of drug design for treating infectious diseases and cancer. Its ability to interact with biological targets suggests that it may modulate enzyme activities involved in disease processes. For example, it may inhibit enzymes responsible for bacterial cell wall synthesis, leading to antibacterial effects.

Prodrugs for Retinal Diseases

- A patent describes its use as a prodrug in treating retinal diseases such as glaucoma and ocular hypertension. The ester form enhances bioavailability and therapeutic efficacy in ocular applications .

Industrial Applications

Pharmaceuticals and Agrochemicals

- In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its unique properties make it suitable for developing formulations that require specific chemical characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)-Benzoic Acid Methyl Ester

- Structure : Differs by having a methoxy group at the 3-position and a 4-methylimidazole at the 4-position of the benzene ring.

- Key Differences :

- Substituent Position : The methoxy group alters electronic density, reducing reactivity compared to the unsubstituted benzoic ester.

- Functional Groups : The ester group enhances lipophilicity, whereas the methoxy group increases polarity.

- Synthesis : Likely employs microwave-assisted methods similar to (e.g., silica gel-mediated solvent-free reactions) .

- Applications : Used in intermediates for kinase inhibitors, as seen in analogues from .

(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one

- Structure : Features a benzo[b]thiophene-imidazolone hybrid with a methylthio group.

- Key Differences :

- Core Heterocycle : Thiophene vs. imidazole alters aromaticity and electronic properties.

- Functional Groups : The ketone (imidazolone) increases electrophilicity compared to the ester.

- Synthesis : Utilizes alkylation with ethyl iodide under basic conditions, as in .

- Applications: Potential in photodynamic therapy due to extended conjugation from the thiophene ring .

2-(4-Methoxyphenyl)benzothiazole

- Structure : Benzothiazole core with a 4-methoxyphenyl substituent.

- Key Differences :

- Heterocycle : Benzothiazole’s sulfur atom enhances electron-withdrawing effects vs. imidazole’s nitrogen.

- Solubility : Lower solubility in polar solvents compared to the target compound’s ester.

- Synthesis : Microwave irradiation with silica gel (), yielding high purity (94%) .

- Applications : Common in OLED materials and antimicrobial agents .

Benzimidazole Derivatives (e.g., )

- Structure : Fused benzene-imidazole systems with varied substituents.

- Key Differences: Ring Fusion: Benzimidazole’s planar structure enhances π-π stacking vs. the non-fused imidazole in the target compound. Bioactivity: Benzimidazoles (e.g., ) show IDO1 inhibition, while the target compound’s ester may act as a prodrug .

- Synthesis : Often involves cyclization under basic conditions () .

Comparative Data Table

Biological Activity

Overview

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, an imidazole derivative, is recognized for its significant biological activities, particularly in the fields of medicine and pharmacology. This compound has been studied for its potential applications as an antimicrobial, anticancer, and enzyme-inhibiting agent.

This compound features an imidazole ring which is known to interact with various biological targets, influencing enzyme activity and cellular processes. The methyl ester group enhances its lipophilicity, potentially improving its bioavailability and effectiveness in biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, the compound's interaction with cellular receptors can modulate various signaling pathways, contributing to its anticancer effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to conventional antibiotics. The minimum inhibitory concentration (MIC) values for several pathogens suggest that it could serve as a potent antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC3 (Prostate cancer) | 10 | |

| MCF7 (Breast cancer) | 15 | |

| HeLa (Cervical cancer) | 12 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .

- Anticancer Potential : In a comparative study of various benzoic acid derivatives, this compound was identified as one of the most promising candidates due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the imidazole moiety to the benzoic acid methyl ester core. For example, a brominated benzoate intermediate can react with a 3-methyl-3H-imidazol-4-yl boronic acid under palladium catalysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Key Considerations : Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to minimize by-products like dehalogenated intermediates. Monitoring via thin-layer chromatography (TLC) is critical .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and ester carbonyl signals (~δ 3.8 ppm for OCH) .

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (via the SHELX suite) resolves the 3D structure, confirming substituent positions and intramolecular interactions. Hydrogen bonding between imidazole N-H and ester carbonyl oxygen is often observed .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 247.0984) .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

- Methodological Answer :

- LogP : Experimental LogP ~1.6 (similar to methyl 4-(3-oxopropyl)benzoate) indicates moderate hydrophobicity, suggesting solubility in DMSO or methanol .

- Thermal Stability : Melting points (mp) for analogous esters range 139–140°C; differential scanning calorimetry (DSC) can assess decomposition thresholds .

- Storage : Lyophilized or under inert atmosphere to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial targets). The imidazole ring may coordinate metal ions in active sites, while the ester group influences membrane permeability .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported physicochemical data across different studies?

- Methodological Answer :

- Purity Analysis : Discrepancies in LogP or mp may arise from impurities. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% required for reliable data) .

- Crystallographic Validation : Conflicting NMR signals can be resolved by comparing experimental X-ray structures with computational predictions (e.g., Mercury CSD) .

Q. What methodologies optimize reaction yields and purity in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst concentration, reaction time) identifies optimal conditions. For example, Pd(PPh) at 0.5 mol% in THF at 80°C maximizes Suzuki coupling efficiency .

- By-Product Mitigation : Scavengers like trisamine reduce palladium residues, while recrystallization (ethanol/water) removes unreacted boronic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.